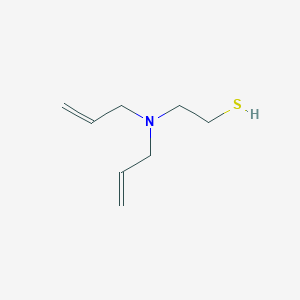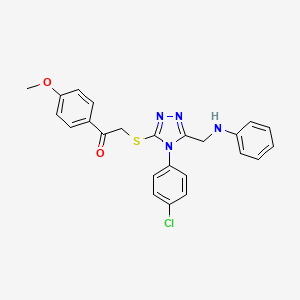
4-hydroxy-N-(2-hydroxy-5-nitrophenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-N-(2-hydroxy-5-nitrophenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(2-hydroxy-5-nitrophenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where the quinoline derivative is treated with a nitrating agent such as nitric acid.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to scale up production.
化学反応の分析
Types of Reactions
4-hydroxy-N-(2-hydroxy-5-nitrophenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield quinoline ketones, while reduction of the nitro group can yield quinoline amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its potential biological activity could be explored for the development of new pharmaceuticals, particularly as antimicrobial or anticancer agents.
Industry: The compound may find applications in the development of new materials, such as polymers or dyes, due to its functional groups and reactivity.
作用機序
The mechanism by which 4-hydroxy-N-(2-hydroxy-5-nitrophenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications.
類似化合物との比較
Similar Compounds
4-hydroxy-N-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide: This compound shares a similar nitrophenyl group and hydroxy functionalities but differs in its core structure.
4-hydroxy-N-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide: Another similar compound with a benzohydrazide core instead of a quinoline core.
Uniqueness
4-hydroxy-N-(2-hydroxy-5-nitrophenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide is unique due to its quinoline core, which imparts distinct chemical properties and potential biological activities. The combination of hydroxy, nitro, and carboxamide groups further enhances its reactivity and versatility in various applications.
特性
分子式 |
C19H17N3O6 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
4-hydroxy-N-(2-hydroxy-5-nitrophenyl)-2-oxo-1-propylquinoline-3-carboxamide |
InChI |
InChI=1S/C19H17N3O6/c1-2-9-21-14-6-4-3-5-12(14)17(24)16(19(21)26)18(25)20-13-10-11(22(27)28)7-8-15(13)23/h3-8,10,23-24H,2,9H2,1H3,(H,20,25) |
InChIキー |
LHZNBHFBWNULBU-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


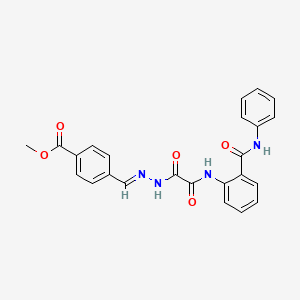
![N'-[(E)-9-Anthrylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide](/img/structure/B12006827.png)

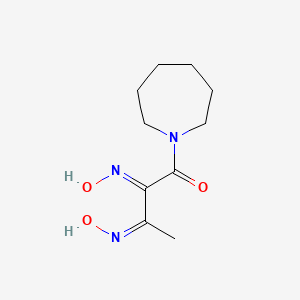
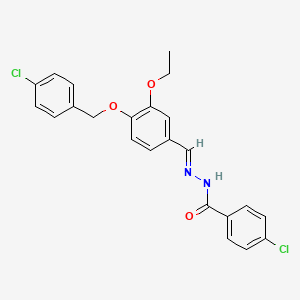
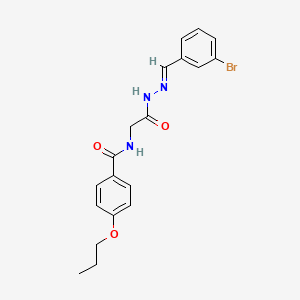
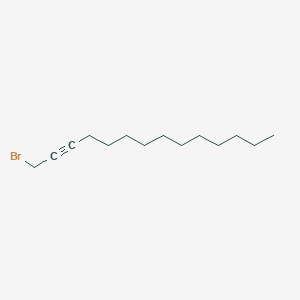
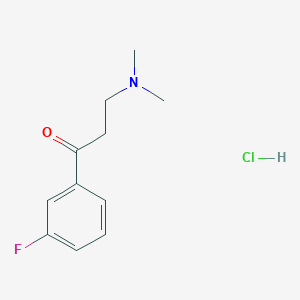
![2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B12006840.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12006848.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006853.png)
